2-Bromoquinoxalina

Descripción general

Descripción

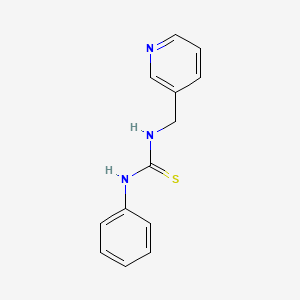

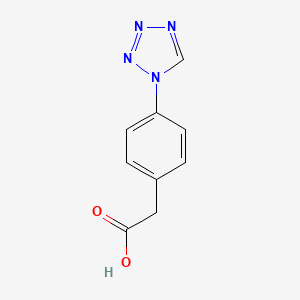

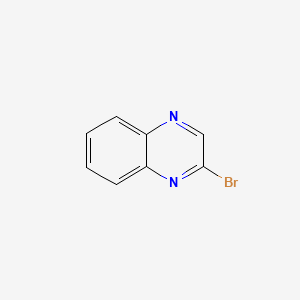

2-Bromoquinoxaline is an organic compound belonging to the heterocyclic class of molecules. It is an aromatic compound, containing a six-membered ring with two nitrogen atoms, one carbon, and two bromine atoms. 2-Bromoquinoxaline is an important synthetic intermediate in organic synthesis and is used in the manufacture of a variety of pharmaceuticals and other products.

Aplicaciones Científicas De Investigación

Métodos de Síntesis Verdes

Las quinoxalinas y sus derivados, incluida la 2-Bromoquinoxalina, pertenecen a una clase importante de sistemas heterocíclicos aromáticos bicíclicos. Han atraído una atención considerable debido a sus posibles propiedades biológicas y farmacéuticas . Los recientes avances en la investigación en la síntesis de derivados de quinoxalina han seguido enfoques ambientalmente benignos .

Actividades Fisicoquímicas y Biológicas

La quinoxalina ha surgido como una entidad química importante, que demuestra una amplia gama de actividades fisicoquímicas y biológicas . En las últimas décadas se han publicado varias publicaciones que utilizan andamiajes de quinoxalina para el diseño y desarrollo de numerosas moléculas bioactivas .

Colorantes y Materiales Fluorescentes

Los andamiajes de quinoxalina se han utilizado en el diseño y desarrollo de colorantes y materiales fluorescentes . Estos materiales tienen una amplia gama de aplicaciones en varios campos científicos.

Materiales Electroluminiscentes

Los derivados de quinoxalina se han utilizado en la creación de materiales electroluminiscentes . Estos materiales se utilizan en dispositivos como los diodos orgánicos emisores de luz (OLED), que tienen aplicaciones en la tecnología de visualización y la iluminación.

Sensibilizadores Orgánicos para Aplicaciones de Células Solares

Los derivados de quinoxalina se han utilizado como sensibilizadores orgánicos en aplicaciones de células solares . Estos sensibilizadores se utilizan para aumentar la eficiencia de las células solares al absorber más luz y convertirla en electricidad.

Materiales Optoelectrónicos Poliméricos

Los derivados de quinoxalina se han utilizado en el desarrollo de materiales optoelectrónicos poliméricos . Estos materiales tienen aplicaciones en varios dispositivos optoelectrónicos, incluidas las células fotovoltaicas y los fotodetectores.

Medicina, Farmacología y Farmacia

La quinoxalina es un farmacóforo privilegiado que tiene aplicaciones de amplio espectro en los campos de la medicina, la farmacología y la farmacia . Del mismo modo, la porción de sulfonamida es de considerable interés en la química medicinal, ya que exhibe una amplia gama de actividades farmacológicas .

Administración Intravítrea en la Práctica Oftalmológica

La this compound se ha utilizado en la práctica oftalmológica para la administración intravítrea . Este método se utiliza ampliamente para mantener los niveles terapéuticos del fármaco cerca de la neuroretina y porque los sistemas de administración de fármacos son necesarios para evitar las reinjecciones y los efectos secundarios que amenazan la vista .

Safety and Hazards

2-Bromoquinoxaline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye damage . It is advised to wear protective gloves, eye protection, and face protection when handling this chemical .

Relevant Papers

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .

Mecanismo De Acción

Target of Action

Quinoxalines, the parent compound of 2-bromoquinoxaline, are known to interact with a variety of biological targets, including enzymes, receptors, and dna

Mode of Action

Quinoxalines, in general, are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or binding to receptors

Biochemical Pathways

The specific biochemical pathways affected by 2-Bromoquinoxaline are currently unknown. Quinoxalines are known to affect a variety of biochemical pathways, depending on their specific targets

Pharmacokinetics

The pharmacokinetics of 2-Bromoquinoxaline have been partially characterized. It is known to have high gastrointestinal absorption and is predicted to be able to cross the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Given its structural similarity to other quinoxalines, it may share some of their known effects, such as antimicrobial, antiviral, and anticancer activities . .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the stability and activity of many compounds

Análisis Bioquímico

Biochemical Properties

2-Bromoquinoxaline plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, 2-Bromoquinoxaline has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, by modulating their phosphorylation states . These interactions highlight the compound’s potential as a tool for studying enzyme functions and signaling pathways.

Cellular Effects

The effects of 2-Bromoquinoxaline on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromoquinoxaline can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades . This modulation can lead to changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, 2-Bromoquinoxaline has been shown to affect cellular metabolism by inhibiting enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 2-Bromoquinoxaline exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific interaction. Additionally, 2-Bromoquinoxaline can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromoquinoxaline have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to 2-Bromoquinoxaline can lead to sustained changes in cellular functions, such as altered gene expression and metabolic activity . These findings underscore the importance of considering temporal factors when using this compound in research.

Dosage Effects in Animal Models

The effects of 2-Bromoquinoxaline vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, 2-Bromoquinoxaline can induce toxic effects, such as liver damage and oxidative stress . These dose-dependent effects highlight the need for careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

2-Bromoquinoxaline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the excretion of 2-Bromoquinoxaline from the body. Additionally, the compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, 2-Bromoquinoxaline is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Once inside the cell, 2-Bromoquinoxaline can interact with transporters and binding proteins that facilitate its distribution to specific cellular compartments . These interactions can affect the localization and accumulation of the compound, influencing its biological activity.

Subcellular Localization

The subcellular localization of 2-Bromoquinoxaline is crucial for its activity and function. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria . In the cytoplasm, 2-Bromoquinoxaline can interact with cytosolic enzymes and signaling proteins . In the nucleus, it can modulate gene expression by interacting with transcription factors and other nuclear proteins . In the mitochondria, 2-Bromoquinoxaline can influence mitochondrial function and energy metabolism . These diverse localizations underscore the compound’s multifaceted role in cellular processes.

Propiedades

IUPAC Name |

2-bromoquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKLMYQMVPHUPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342465 | |

| Record name | 2-Bromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36856-91-4 | |

| Record name | 2-Bromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)